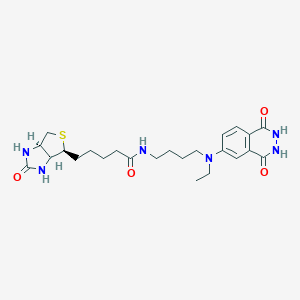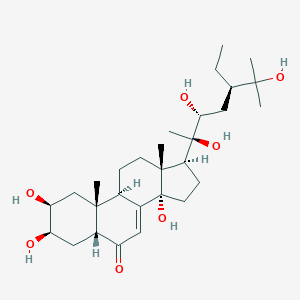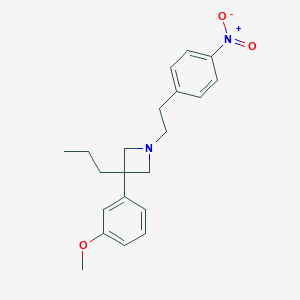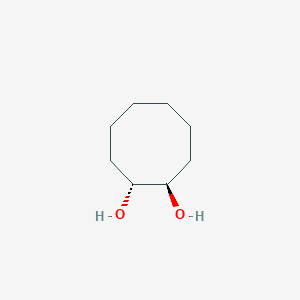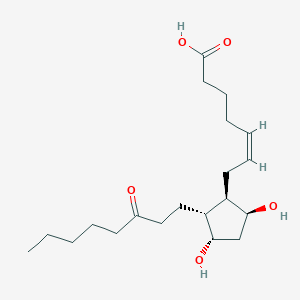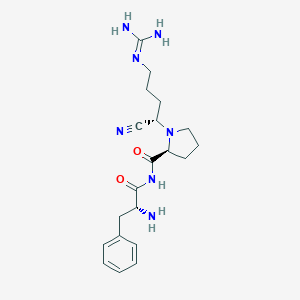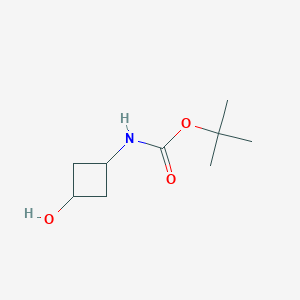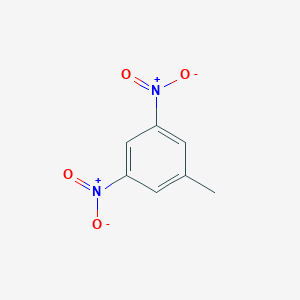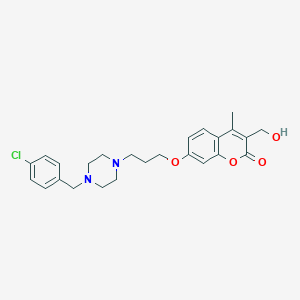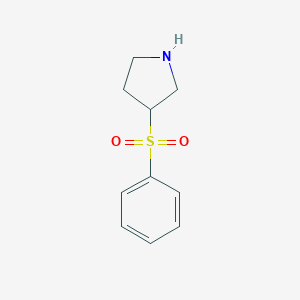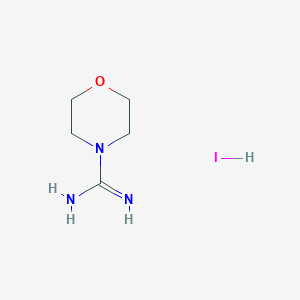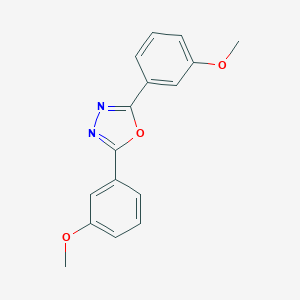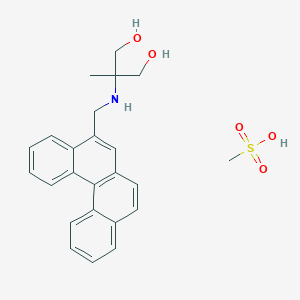
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has been widely used in scientific research. This compound is commonly known as PBDT and is used in various fields such as pharmacology, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of PBDT is not fully understood. However, it has been found to inhibit the activity of certain enzymes and transcription factors. PBDT has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
PBDT has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. PBDT has also been found to inhibit the activity of certain enzymes and transcription factors. Additionally, PBDT has been found to enhance the sensitivity of biosensors, which may have applications in the detection of various analytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PBDT in lab experiments is its relatively simple synthesis method. Additionally, PBDT has been found to have various applications in scientific research, including the development of cancer drugs and biosensors. However, one of the limitations of using PBDT is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for the use of PBDT in scientific research. One possible direction is the development of new cancer drugs based on the anticancer properties of PBDT. Additionally, PBDT may have applications in the development of biosensors for the detection of various analytes. Further research is needed to fully understand the mechanism of action of PBDT and its potential applications in scientific research.
Conclusion
In conclusion, PBDT is a chemical compound that has been widely used in scientific research. It can be synthesized using a relatively simple method and has various applications in fields such as pharmacology, biochemistry, and biotechnology. PBDT has been found to have anticancer properties, inhibit the activity of certain enzymes and transcription factors, and enhance the sensitivity of biosensors. While PBDT has limitations in its solubility in water, it has many potential future directions for use in scientific research.
Métodos De Síntesis
PBDT can be synthesized by reacting 2-amino-2-methyl-1-propanol with benzo(c)phenanthrene-5-carbaldehyde in the presence of a catalyst. The resulting product is then treated with methanesulfonic acid to obtain the methanesulfonate 1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) of PBDT. This synthesis method is relatively simple and has been used by many researchers to obtain PBDT for their experiments.
Aplicaciones Científicas De Investigación
PBDT has been used in various scientific research applications. It has been found to have anticancer properties and has been used in the development of cancer drugs. PBDT has also been used in the study of protein-DNA interactions and has been found to inhibit the binding of certain transcription factors to DNA. Additionally, PBDT has been used in the development of biosensors and has been found to enhance the sensitivity of biosensors.
Propiedades
Número CAS |
104500-15-4 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Fórmula molecular |
C24H27NO5S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-(benzo[c]phenanthren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-18-12-17-11-10-16-6-2-3-8-20(16)22(17)21-9-5-4-7-19(18)21;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
ASUDSDBJVJGMPB-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
SMILES canónico |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
Otros números CAS |
104500-15-4 |
Sinónimos |
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



